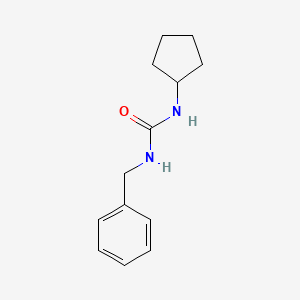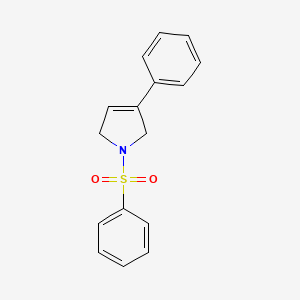
N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide, also known as MOCA, is a chemical compound that has been extensively studied for its potential use in scientific research. MOCA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide is not fully understood, but it is believed to involve the formation of covalent bonds with amino acid residues in proteins. This can lead to changes in protein conformation and function, which can then be studied using various techniques, including fluorescence spectroscopy and circular dichroism.
Biochemical and Physiological Effects:
N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide has been found to have a variety of biochemical and physiological effects, including the ability to induce protein conformational changes, inhibit enzyme activity, and modulate protein-protein interactions. These effects have been studied in a variety of systems, including enzymes, antibodies, and membrane proteins.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide in lab experiments is its versatility. N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide can be used in a variety of systems and applications, making it a valuable tool for researchers. Additionally, N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to using N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide in lab experiments. One limitation is that N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide can be toxic at high concentrations, which can limit its use in certain applications. Additionally, N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide can react with other compounds in complex biological systems, which can complicate data interpretation.
未来方向
There are many potential future directions for research on N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide. One area of interest is the development of new biosensors using N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide as a substrate. This could lead to the development of more sensitive and selective biosensors for a variety of analytes. Another area of interest is the investigation of N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide's effects on membrane proteins, which could lead to a better understanding of membrane protein structure and function. Additionally, further research is needed to fully understand N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide's mechanism of action and its potential as a tool for studying protein conformational changes and protein-protein interactions.
In conclusion, N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide is a versatile and valuable tool for scientific research. Its ability to induce protein conformational changes, inhibit enzyme activity, and modulate protein-protein interactions make it a valuable tool for a variety of applications. However, its toxicity at high concentrations and potential for complex reactions in biological systems must be taken into account when designing experiments. There are many potential future directions for research on N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide, and further investigation is needed to fully understand its mechanism of action and potential applications.
合成方法
N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with oxalyl chloride, followed by reaction with 2-aminoethanol. Another method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride, followed by reaction with 2-aminoethanol. Both methods result in the formation of N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide as a white powder.
科学研究应用
N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein conformational changes, as a substrate for the study of enzyme kinetics, and as a tool for the investigation of protein-protein interactions. N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and urea.
属性
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6-8(12-15-11-6)10-9(13)7-4-2-3-5-14-7/h7H,2-5H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDNQDMIGBDAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)



![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)


![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)
